

Off-target effects of Bay-876 at high concentrations

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Compound of Interest

Compound Name: Bay-876

Cat. No.: B605960

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Bay-876 Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of **Bay-876**, a potent and selective GLUT1 inhibitor, particularly when used at high concentrations. This information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using **Bay-876**, with a focus on differentiating on-target from potential off-target effects.

Observed Issue	Potential Cause	Troubleshooting Steps
Unexpectedly high cell death in a cell line with low GLUT1 expression.	<p>At high concentrations, Bay-876 may be inhibiting other glucose transporters like GLUT3 or GLUT4, which could be more critical for that specific cell line's survival.</p> <p>Alternatively, this could be due to a non-GLUT mediated off-target effect.</p>	<p>1. Confirm GLUT expression: Verify the relative expression levels of GLUT1, GLUT3, and GLUT4 in your cell line via qPCR or Western blot. 2. Compare IC50 values: Determine the IC50 of Bay-876 for cell viability in your specific cell line and compare it to the known IC50s for GLUT1, GLUT3, and GLUT4 (see Table 1). If the viability IC50 aligns more closely with the IC50 for other GLUT transporters, your effect is likely due to inhibition of those transporters. 3. Glucose uptake assay: Measure the inhibition of glucose uptake at the concentrations causing cell death. This can help confirm that the effect is related to glucose transport inhibition.</p>
Observed phenotypes are inconsistent with simple glycolysis inhibition (e.g., rapid changes in cell morphology, cytoskeletal collapse).	Bay-876 has been reported to potentially induce the formation of disulfide bonds in actin cytoskeletal proteins, leading to a form of cell death called disulfidptosis. This is a distinct mechanism from apoptosis induced by energy stress.	<p>1. Microscopy: Observe cell morphology closely for signs of cytoskeletal disruption. Use fluorescently labeled phalloidin to stain for F-actin and visualize any abnormalities. 2. Western blot for actin: Run non-reducing SDS-PAGE followed by Western blotting for actin to look for higher molecular weight species that could indicate disulfide-linked</p>

		actin oligomers. 3. Rescue experiments: Test if the phenotype can be rescued by supplementing with reducing agents like N-acetylcysteine (NAC) or dithiothreitol (DTT) in the culture medium.
In vivo studies show weight loss or other signs of toxicity at doses intended for tumor growth inhibition.	While Bay-876 has shown tolerability at efficacious doses, higher concentrations can lead to systemic toxicity.[1] Doses of 4.5 mg/kg/day have been associated with weight loss in mice, and 7.5 mg/kg/day with dose-limiting toxicity.[2] This could be due to effects on GLUT1 in sensitive tissues or inhibition of other GLUT transporters.	1. Dose titration: If toxicity is observed, reduce the dose of Bay-876. A dose-response study for both efficacy and toxicity is recommended. 2. Monitor blood glucose: While Bay-876 is selective for GLUT1, high concentrations could potentially affect other GLUTs involved in glucose homeostasis. Monitor blood glucose levels to rule out hypoglycemia. 3. Consider alternative formulations: A microcrystalline formulation has been developed to provide sustained local release and reduce systemic toxicity.[3] Depending on the application, this or other targeted delivery methods could be explored.
Unexpected neurological or behavioral effects in animal models.	GLUT1 is highly expressed at the blood-brain barrier and is crucial for glucose transport to the brain.[4][5] While one study reported no significant behavioral changes in mice at therapeutic doses, high concentrations of Bay-876 that cross the blood-brain barrier	1. Behavioral tests: If neurological effects are suspected, perform a systematic behavioral assessment (e.g., Irwin test) at various doses. 2. Pharmacokinetic/pharmacodynamic (PK/PD) analysis: Measure the concentration of

could potentially impair brain function.[\[6\]](#)[\[7\]](#)

Bay-876 in the brain tissue at the doses causing effects to understand its penetration. Correlate brain concentration with behavioral changes and target engagement (glucose uptake inhibition). 3. Lower the dose: As with general toxicity, reducing the dose is the primary troubleshooting step.

Data on Bay-876 Selectivity

The primary "off-target" effects of **Bay-876** at higher concentrations are related to its activity on other members of the glucose transporter family. **Bay-876** is highly selective for GLUT1.

Table 1: IC50 Values of **Bay-876** for Different Glucose Transporters

Target	IC50	Selectivity vs. GLUT1
GLUT1	2 nM [8] [9] [10] [11] [12]	-
GLUT4	0.29 µM (290 nM)	~145-fold
GLUT3	1.67 µM (1670 nM)	~835-fold
GLUT2	10.08 - 10.8 µM (10080 - 10800 nM)	~5040 - 5400-fold

Note: IC50 values can vary slightly between different assays and experimental conditions.

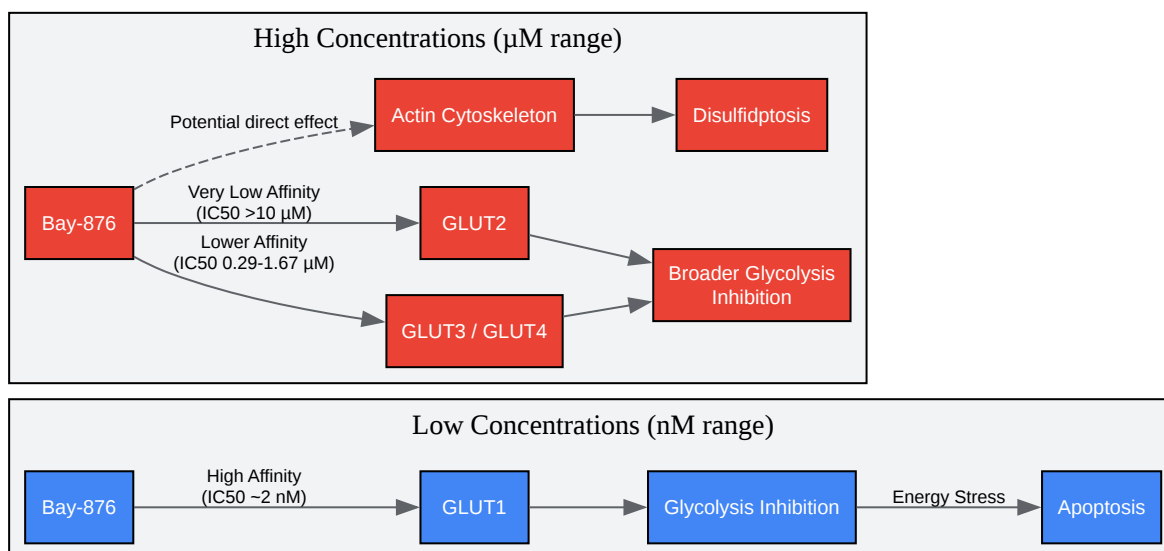
Experimental Protocols

Protocol 1: Assessing Off-Target GLUT Inhibition via a Cellular ATP Depletion Assay

This protocol is designed to determine if a high concentration of **Bay-876** is affecting cell viability through inhibition of GLUT1 or other GLUT transporters by measuring a key downstream indicator of glycolysis.

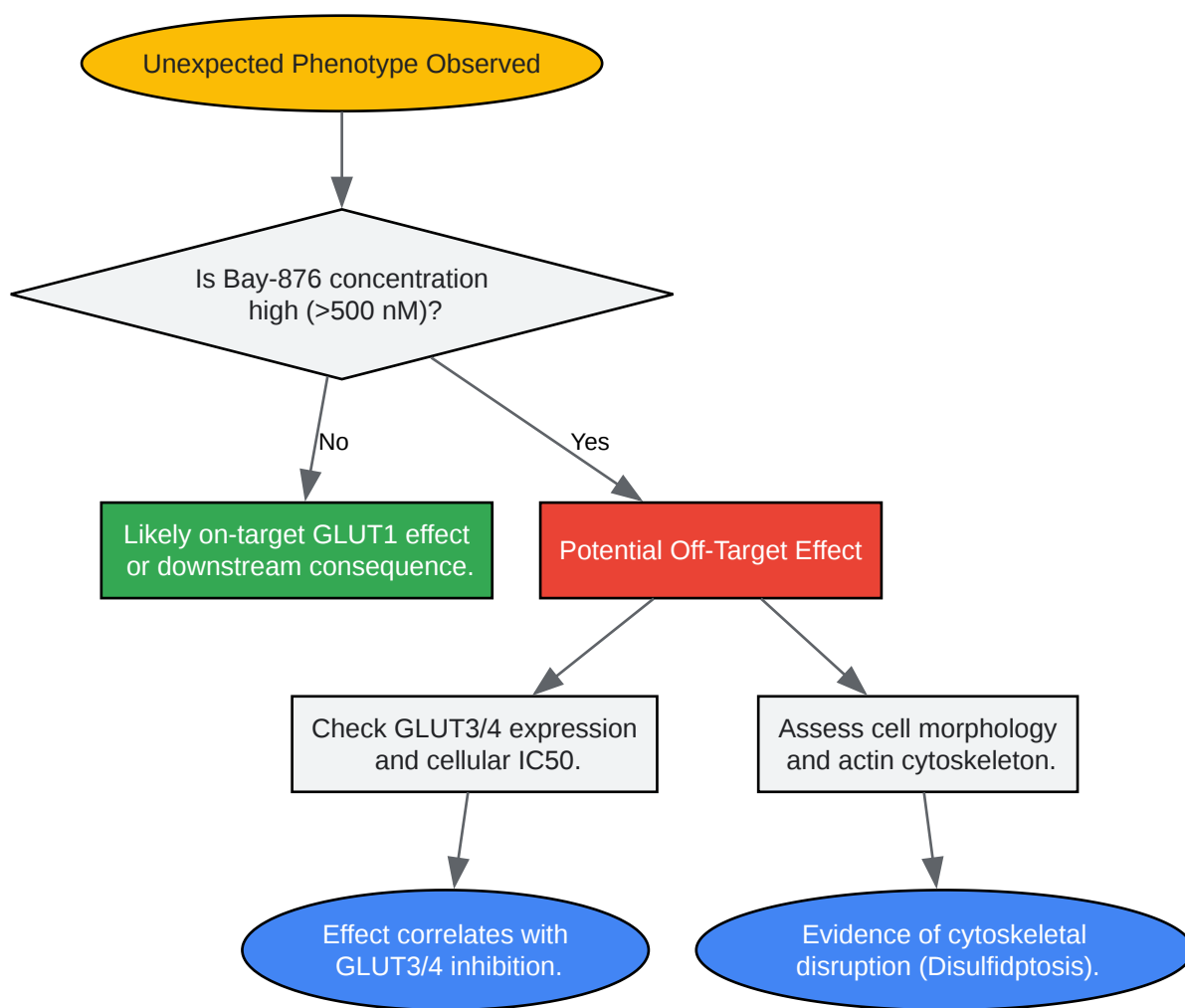
- **Cell Plating:** Seed your cell line of interest in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Include wells for no-cell controls (media only).
- **Compound Preparation:** Prepare a 10-point serial dilution of **Bay-876** in your cell culture medium. The concentration range should span from its known GLUT1 IC₅₀ (e.g., starting at 10 μ M and diluting down to the pM range) to cover the IC₅₀ values for GLUT2, GLUT3, and GLUT4.
- **Treatment:** After 24 hours of cell growth, replace the medium with the **Bay-876** dilutions. Include vehicle-only (e.g., 0.1% DMSO) control wells. Incubate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).
- **ATP Measurement:** Use a commercial ATP luminescence-based assay kit (e.g., CellTiter-Glo®).
 - Equilibrate the plate and reagents to room temperature.
 - Add the ATP reagent to each well according to the manufacturer's instructions.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Data Acquisition:** Read the luminescence on a plate reader.
- **Analysis:**
 - Subtract the average luminescence of the no-cell control wells from all other wells.
 - Normalize the data to the vehicle-only control wells (set to 100%).
 - Plot the normalized luminescence against the log of the **Bay-876** concentration and fit a dose-response curve to determine the IC₅₀ for ATP depletion.
 - Compare this cellular IC₅₀ to the known biochemical IC₅₀s for the different GLUT transporters (Table 1).

Visualizations



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Caption: Logical workflow of **Bay-876** effects at different concentrations.



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Caption: Troubleshooting logic for unexpected **Bay-876** experimental results.

Frequently Asked Questions (FAQs)

Q1: Is **Bay-876** completely selective for GLUT1?

A1: **Bay-876** is highly selective for GLUT1, but not completely specific. It can inhibit other glucose transporters (GLUT2, GLUT3, and GLUT4) at higher concentrations. Its affinity for GLUT1 is over 100 times greater than for the next most sensitive transporter, GLUT4.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[13\]](#)[\[14\]](#)

Q2: What are the first observable off-target effects as I increase the concentration of **Bay-876**?

A2: Based on the IC50 data, the first off-target effects related to glucose transport would likely be the inhibition of GLUT4 (IC50 ~0.29 μ M) and then GLUT3 (IC50 ~1.67 μ M). Researchers should also be aware of a potential non-GLUT-mediated effect on the actin cytoskeleton, which may lead to disulfidptosis.[8]

Q3: Has **Bay-876** been tested against a kinase panel or other broad off-target screens?

A3: Publicly available literature does not contain results from a comprehensive off-target screening panel (e.g., a kinase panel). The development of **Bay-876** involved a high-throughput screen of approximately 3 million compounds to identify a molecule with a challenging potency and selectivity profile, suggesting that selectivity was a primary focus during its development.[13]

Q4: What are the known in vivo toxicities of **Bay-876** at high doses?

A4: In vivo studies in mice have shown that while **Bay-876** is well-tolerated at effective anti-tumor doses, higher doses can lead to toxicity. Specifically, a dose of 4.5 mg/kg/day resulted in weight loss, and 7.5 mg/kg/day was associated with dose-limiting toxicity.[1][2]

Q5: Can **Bay-876** affect the central nervous system (CNS)?

A5: GLUT1 is the primary glucose transporter for the blood-brain barrier.[4][5] Therefore, there is a theoretical risk of CNS effects. However, one preclinical study using the Irwin test found no significant behavioral changes in mice at the therapeutic dose, suggesting minimal effects on brain function at those concentrations.[6][7] Nevertheless, caution is advised when using high doses, and monitoring for neurological side effects in animal models is recommended.

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